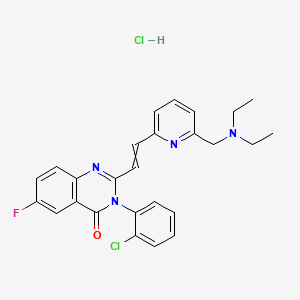
(S)-benzyl 1-(2-cyano-1,2-dimethylhydrazinyl)-1-oxo-3-phenylpropan-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of G (1)1303 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of specialized equipment and techniques to handle the compound’s sensitivity and reactivity.
化学反应分析
Types of Reactions
G (1)1303 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
G (1)1303 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting Cathepsin K, which is involved in bone resorption and other biological processes.
Medicine: Explored for potential therapeutic applications in treating diseases related to excessive collagen degradation, such as osteoporosis and certain cancers.
Industry: Utilized in the development of new materials and processes that require precise enzyme inhibition.
作用机制
G (1)1303 exerts its effects by binding to the active site of Cathepsin K, thereby inhibiting its enzymatic activity . This inhibition prevents the enzyme from degrading collagen, which is crucial for maintaining the structural integrity of various tissues. The molecular targets and pathways involved include the Cathepsin K enzyme and its associated signaling pathways.
相似化合物的比较
Similar Compounds
Odanacatib: Another potent Cathepsin K inhibitor used in the treatment of osteoporosis.
Balicatib: A selective Cathepsin K inhibitor with similar applications in bone diseases.
Uniqueness
G (1)1303 is unique due to its high potency and reversible inhibition of Cathepsin K, with a Ki value of 0.91 nM . This makes it one of the most effective inhibitors available, providing significant advantages in both research and therapeutic applications.
属性
分子式 |
C20H22N4O3 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[cyano(methyl)amino]-methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H22N4O3/c1-23(15-21)24(2)19(25)18(13-16-9-5-3-6-10-16)22-20(26)27-14-17-11-7-4-8-12-17/h3-12,18H,13-14H2,1-2H3,(H,22,26)/t18-/m0/s1 |
InChI 键 |
FTJHEEIVOBBMMC-SFHVURJKSA-N |
手性 SMILES |
CN(C#N)N(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CN(C#N)N(C)C(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide](/img/structure/B11934891.png)
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one](/img/structure/B11934896.png)
![rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B11934901.png)
![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B11934908.png)
![6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11934909.png)
![(2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B11934910.png)
![[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B11934925.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11934936.png)
![2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide](/img/structure/B11934938.png)
![3-IsoquinolinecarboxaMide,N-[(1R)-1-[(4-chlorophenyl)Methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylMethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3R)-](/img/structure/B11934960.png)
![1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol](/img/structure/B11934968.png)
![5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol](/img/structure/B11934973.png)
